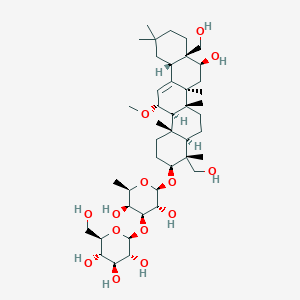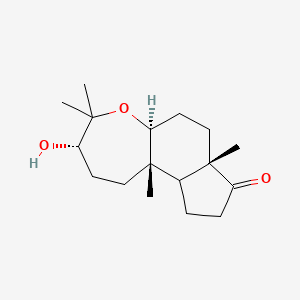
サイコサポニンB3
説明
科学的研究の応用
Saikosaponin B3 has a wide range of scientific research applications:
作用機序
サイコサポニンB3は、さまざまな分子標的および経路を通じてその効果を発揮します。 脂肪細胞におけるACTH誘発脂肪分解を阻害し、サイトカイン産生と活性酸素種(ROS)レベルを調節します . この化合物はまた、カタラーゼやチェックポイントキナーゼ1などのタンパク質と相互作用し、細胞の恒常性とDNA損傷応答において役割を果たします .
類似の化合物:
サイコサポニンA: サイトカインとROSの産生を調節することによる強力な抗炎症作用で知られています.
サイコサポニンD: 細胞増殖を阻害し、アポトーシスとオートファジーを誘導することにより、抗腫瘍効果を示します.
サイコサポニンUおよびV: 分子ドッキングおよびダイナミクスの研究を通じて、COVID-19の補助治療として可能性を示しています.
独自性: This compoundは、ACTH誘発脂肪分解の特異的阻害と免疫応答の調節における役割によってユニークです . その独特の分子構造と生物活性は、伝統的な医学と現代の医学の両方で貴重な化合物となっています .
生化学分析
Biochemical Properties
Saikosaponin B3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, saikosaponin B3 has been shown to inhibit the activity of adrenocorticotropic hormone (ACTH)-induced lipolysis in adipocytes . This interaction suggests that saikosaponin B3 may modulate lipid metabolism by affecting enzyme activity. Additionally, saikosaponin B3 interacts with cytochrome P450 enzymes, which are involved in its biosynthesis and metabolism .
Cellular Effects
Saikosaponin B3 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, saikosaponin B3 has been reported to affect the expression of genes involved in lipid metabolism and inflammatory responses . It also impacts cell signaling pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which play critical roles in immune response and inflammation .
Molecular Mechanism
The molecular mechanism of saikosaponin B3 involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Saikosaponin B3 binds to specific receptors and enzymes, modulating their activity. For instance, it has been shown to interact with the Janus kinase-3 (JAK3) enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced inflammation and improved immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of saikosaponin B3 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that saikosaponin B3 remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to saikosaponin B3 has been observed to result in sustained modulation of gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of saikosaponin B3 vary with different dosages in animal models. At lower doses, saikosaponin B3 exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities. At higher doses, it may cause toxic or adverse effects. For instance, high doses of saikosaponin B3 have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Saikosaponin B3 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of saikosaponin B3 also involve the modulation of metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, saikosaponin B3 is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, saikosaponin B3 has been shown to interact with transporters involved in lipid metabolism, facilitating its distribution to lipid-rich tissues .
Subcellular Localization
The subcellular localization of saikosaponin B3 is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Saikosaponin B3 has been observed to localize in lipid droplets and other subcellular structures involved in lipid metabolism . This localization is essential for its role in modulating lipid metabolic processes and other cellular functions.
準備方法
合成経路と反応条件: サイコサポニン、特にサイコサポニンB3の合成には、オレアノール酸からアグリコンを調製し、続いてβ-(1→3)結合ジサッカライドフラグメントを構築するための位置選択的グリコシル化が含まれます . このプロセスには、アグリコンにグリカンを導入するための効率的な金(I)触媒グリコシル化が含まれます .
工業生産方法: ブプレウルム・ファルカタムL.の根からのサイコサポニンの工業的抽出には、5%アンモニア-メタノール溶液を抽出溶媒とする超音波支援抽出が用いられます。 最適条件には、材料-液体比1:40、温度46.66°C、抽出時間65.07分、超音波出力345.56 Wが含まれます .
化学反応の分析
反応の種類: サイコサポニンB3は、酸化、還元、置換などのさまざまな化学反応を受けます .
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、アセトニトリル、ギ酸、および脱溶媒化のための窒素が含まれます . 条件は、0.1%ギ酸を含むアセトニトリルと水の混合物を移動相として、UPLC BEHカラムでのクロマトグラフィー分離を伴うことが多いです .
主な生成物: これらの反応から生成される主な生成物には、さまざまなサイコサポニン誘導体が含まれ、UPLC-MS/MSなどの技術を使用して分析されます .
4. 科学研究の応用
This compoundは、幅広い科学研究用途を持っています。
類似化合物との比較
Saikosaponin A: Known for its strong anti-inflammatory effects by modulating cytokine and ROS production.
Saikosaponin D: Exhibits antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy.
Saikosaponin U and V: Show potential as adjuvant treatments for COVID-19 through molecular docking and dynamics studies.
Uniqueness: Saikosaponin B3 is unique due to its specific inhibition of ACTH-induced lipolysis and its role in modulating immune responses . Its distinct molecular structure and bioactive properties make it a valuable compound in both traditional and modern medicine .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-ZGFARVGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316913 | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58316-42-0 | |
| Record name | Saikosaponin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)




![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)





![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)

